Superior Human D4 Receptor Potency and Distinct Partial Agonist Profile Compared to Apomorphine and Dopamine
In a functional assay using HEK293 cells stably co-expressing human D4.4 receptors and the Gqo5 chimera, ABT-724 activated the receptor with an EC50 of 12.4 ± 1.0 nM and 61.0 ± 3.7% efficacy relative to dopamine. In the same assay, apomorphine exhibited an EC50 of 4.3 ± 0.2 nM with 84.0 ± 3.3% efficacy, while the endogenous agonist dopamine showed an EC50 of 2.2 ± 0.2 nM (100% efficacy) [1]. This demonstrates that ABT-724 is a partial agonist with ~3-fold lower potency than apomorphine but markedly superior D4 selectivity (see Evidence Item 2), making it a preferred tool for dissecting D4-mediated signaling without off-target dopaminergic activation.
| Evidence Dimension | Human D4.4 receptor functional potency (EC50) and intrinsic efficacy |
|---|---|
| Target Compound Data | EC50 = 12.4 ± 1.0 nM; Efficacy = 61.0 ± 3.7% |
| Comparator Or Baseline | Apomorphine: EC50 = 4.3 ± 0.2 nM, Efficacy = 84.0 ± 3.3%; Dopamine: EC50 = 2.2 ± 0.2 nM, Efficacy = 100% |
| Quantified Difference | ABT-724 EC50 is 2.9-fold higher (less potent) than apomorphine, but with substantially lower efficacy (partial agonism) |
| Conditions | HEK293 cells expressing human D4.4 receptor + Gqo5 chimera; calcium flux measured by FLIPR |
Why This Matters
ABT-724's partial agonist profile at D4 receptors may translate to a reduced propensity for receptor desensitization and a lower ceiling for adverse effects compared to full agonists like apomorphine, a critical consideration for chronic in vivo studies.
- [1] Brioni JD, Moreland RB, Cowart M, Hsieh GC, Stewart AO, Hedlund P, et al. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats. Proc Natl Acad Sci U S A. 2004;101(17):6758-6763. doi:10.1073/pnas.0308292101 (Table 1). View Source
